molecular formula C21H24FN5O2S B3866335 2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide

Cat. No. B3866335
M. Wt: 429.5 g/mol
InChI Key: ARMRYNONARPNPF-UHFFFAOYSA-N
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Description

The compound “2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to an ethyl group and a thioacetamide group . The molecule also contains a tetrahydroindazole ring, which is a seven-membered ring with four carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques such as NMR, MS, and IR spectroscopy . Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility . Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through bioassay tests . Unfortunately, the specific mechanism of action for this compound is not available in the retrieved data.

Safety and Hazards

The safety and hazards of a compound are determined through various tests and are often represented by hazard statements and precautionary statements . Unfortunately, the specific safety and hazards information for this compound is not available in the retrieved data.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[1-(3-fluorophenyl)-6,6-dimethyl-5,7-dihydro-4H-indazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2S/c1-4-19-25-26-20(29-19)30-12-18(28)24-16-9-21(2,3)10-17-15(16)11-23-27(17)14-7-5-6-13(22)8-14/h5-8,11,16H,4,9-10,12H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARMRYNONARPNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)SCC(=O)NC2CC(CC3=C2C=NN3C4=CC(=CC=C4)F)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Reactant of Route 4
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Reactant of Route 5
Reactant of Route 5
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[(5-ethyl-1,3,4-oxadiazol-2-yl)thio]-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide

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